molecular formula C16H15BrN2O3 B10961158 ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B10961158
M. Wt: 363.21 g/mol
InChI Key: OOVYCFMCCNBGLB-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: is a heterocyclic compound with a complex structure. Let’s break it down:

    Ethyl group (C2H5): The ethyl moiety consists of two carbon atoms and five hydrogen atoms. It provides a lipophilic character to the compound.

    6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This part of the compound contains an indole scaffold, which is a benzopyrrole derivative.

Preparation Methods

The synthetic routes for this compound may involve multi-step processes. Unfortunately, specific literature on the preparation of ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is limited

Chemical Reactions Analysis

Reactions::

    Electrophilic substitution: Due to the aromatic nature of the indole nucleus, electrophilic substitution reactions readily occur. Common reactions include halogenation, nitration, and Friedel-Crafts acylation.

    Reduction: Reduction of the cyano group to an amine can be achieved using appropriate reducing agents.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Halogenation: Use bromine or other halogens in the presence of Lewis acids (e.g., FeBr3).

    Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can occur with amines or other nucleophiles.

Major Products::
  • Reduction of the cyano group yields the corresponding amine.
  • Substitution at the bromine position leads to various derivatives.

Scientific Research Applications

    Medicine: Investigate its antiviral, anticancer, or anti-inflammatory properties.

    Chemistry: Explore its reactivity and use as a building block for other compounds.

    Industry: Assess its suitability for drug development or material synthesis.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets and pathways should be investigated. Computational studies and experimental assays can shed light on its interactions with cellular components.

Comparison with Similar Compounds

Identify structurally related compounds and highlight the unique features of ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate . Unfortunately, specific analogs are scarce, so broader comparisons with indole derivatives may be necessary.

Biological Activity

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family, with notable structural features that contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₁₅BrN₂O₃
  • Molecular Weight : 363.21 g/mol
  • Structural Features :
    • An amino group at the 6-position
    • A cyano group at the 5-position
    • A methyl group at the 2-position
    • A bromophenyl group at the 4-position

These structural elements contribute to its diverse chemical reactivity and biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar pyran compounds demonstrated significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Research has shown that compounds with a similar structure exhibit anticancer properties. For example, certain derivatives have been reported to inhibit cell proliferation in various cancer cell lines with IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin . The presence of specific substituents, such as halogens in the phenyl ring, has been linked to enhanced cytotoxicity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and DNA replication .
  • Cytotoxic Effects : The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways .
  • Biofilm Disruption : It has shown potential in inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Comparative Analysis with Similar Compounds

A comparison table highlights key structural and biological features of this compound with related compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methylpyranC₁₆H₁₅BrN₂O₃High (MIC < 0.25 μg/mL)Significant (IC₅₀ < Doxorubicin)
Ethyl 6-amino-5-cyano-2-methyl-4-phenylenepyranC₁₆H₁₅N₂O₂ModerateModerate
Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)pyranC₁₆H₁₅N₂O₂LowLow

Case Studies and Research Findings

  • In Vitro Studies : Various derivatives were tested for their antimicrobial properties using standard protocols, revealing that those with bromine substitutions exhibited enhanced activity against pathogenic bacteria .
  • Cytotoxicity Assays : In cancer research, derivatives of this compound were evaluated for their cytotoxic effects on multiple cancer cell lines, demonstrating promising results compared to conventional treatments .
  • Synergistic Effects : Some studies indicated that combining this compound with existing antibiotics resulted in reduced MICs, suggesting potential for developing combination therapies .

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H15BrN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3

InChI Key

OOVYCFMCCNBGLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)C

Origin of Product

United States

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